molecular formula C22H22N2O4 B2603516 1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2185591-05-1

1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2603516
CAS No.: 2185591-05-1
M. Wt: 378.428
InChI Key: QYXUYAYAPQPLLJ-UHFFFAOYSA-N
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Description

1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound featuring a biphenyl moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Biphenyl Moiety: The initial step involves the synthesis of the 3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid. This can be achieved through a Suzuki coupling reaction between 3-methoxyphenylboronic acid and 4-bromobenzoic acid in the presence of a palladium catalyst.

    Azetidine Ring Formation: The carboxylic acid group is then converted to an acyl chloride using thionyl chloride, followed by reaction with azetidine to form the azetidin-3-yl ketone.

    Pyrrolidine-2,5-dione Attachment: The final step involves the reaction of the azetidin-3-yl ketone with pyrrolidine-2,5-dione under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: 1-((1-(3’-Hydroxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.

    Reduction: 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-hydroxy)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.

    Substitution: 1-((1-(3’-Amino-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. Its biphenyl and azetidine moieties are of particular interest for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets. The biphenyl moiety can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(3’-Hydroxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
  • 1-((1-(3’-Amino-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of different substituents on the biphenyl moiety.

This detailed overview provides a comprehensive understanding of 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, from its synthesis to its applications and unique properties

Properties

IUPAC Name

1-[[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-28-19-4-2-3-18(11-19)16-5-7-17(8-6-16)22(27)23-12-15(13-23)14-24-20(25)9-10-21(24)26/h2-8,11,15H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXUYAYAPQPLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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